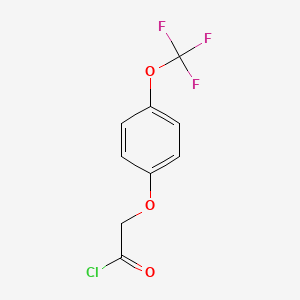

4-(Trifluoromethoxy)phenoxyacetyl chloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)phenoxyacetyl chloride typically involves the reaction of 4-(Trifluoromethoxy)phenol with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride . The general reaction scheme is as follows:

4-(Trifluoromethoxy)phenol+Acetyl chloride→4-(Trifluoromethoxy)phenoxyacetyl chloride+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Trifluoromethoxy)phenoxyacetyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(Trifluoromethoxy)phenoxyacetic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include anhydrous solvents and mild temperatures.

Hydrolysis: Water or aqueous base; conditions include room temperature or slightly elevated temperatures.

Reduction: Reducing agents like lithium aluminum hydride; conditions include anhydrous solvents and low temperatures .

Major Products Formed

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

4-(Trifluoromethoxy)phenoxyacetic acid: Formed from hydrolysis.

4-(Trifluoromethoxy)phenoxyacetaldehyde: Formed from reduction .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitubercular Agents

4-(Trifluoromethoxy)phenoxyacetyl chloride has been utilized in the synthesis of novel antitubercular agents. For example, it plays a crucial role in the preparation of bicyclic nitroimidazoles, which have shown promising activity against Mycobacterium tuberculosis. The compound was incorporated into the synthesis of PA-824, a candidate currently in clinical trials for tuberculosis treatment .

Case Study: Synthesis of PA-824

In a study, this compound was employed to facilitate the formation of key intermediates in the synthesis of PA-824. The compound underwent various transformations, including alkylation and cyclization, yielding derivatives with enhanced biological activity. This highlights its utility in developing effective antitubercular therapies .

Organic Synthesis

Reagent in Chemical Reactions

The compound acts as an acylating agent in organic synthesis, particularly in the formation of amides and esters. It can be used to introduce the phenoxyacetyl group into various substrates, enhancing their reactivity and biological properties.

Table 1: Reactions Involving this compound

| Reaction Type | Substrate Type | Product Type | Yield (%) |

|---|---|---|---|

| Acylation | Amines | Amides | 61 |

| Alkylation | Alcohols | Esters | 94 |

| Cyclization | Nitroimidazoles | Bicyclic Compounds | 32 |

Development of Pharmaceutical Compounds

The compound is also involved in synthesizing various pharmaceutical intermediates. Its unique trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a valuable building block for drug development.

Case Study: Synthesis of New Drug Candidates

In research focused on developing new drug candidates, this compound was used to synthesize several derivatives that exhibited improved pharmacokinetic properties compared to their non-fluorinated counterparts. This underscores the importance of fluorinated compounds in modern medicinal chemistry .

Potential Applications in Agriculture

While primarily studied for its medicinal applications, there is potential for this compound in agricultural chemistry as well. Its derivatives could be explored as agrochemicals due to their ability to modify plant growth or act as herbicides.

Wirkmechanismus

The mechanism of action of 4-(Trifluoromethoxy)phenoxyacetyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of pharmaceuticals and other biologically active compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Trifluoromethoxy)phenol: A precursor in the synthesis of 4-(Trifluoromethoxy)phenoxyacetyl chloride.

4-(Trifluoromethoxy)phenoxyacetic acid: A hydrolysis product of this compound.

4-(Trifluoromethoxy)phenoxyacetaldehyde: A reduction product of this compound.

Uniqueness

This compound is unique due to its trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with enhanced stability and bioactivity compared to similar compounds without the trifluoromethoxy group .

Biologische Aktivität

4-(Trifluoromethoxy)phenoxyacetyl chloride (TFMPAC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 72220-51-0

- Molecular Formula : C9H6ClF3O3

- Molecular Weight : 256.59 g/mol

The compound features a trifluoromethoxy group attached to a phenoxyacetyl moiety, which may enhance its reactivity and biological activity due to the electron-withdrawing nature of the trifluoromethyl group.

The biological activity of TFMPAC is attributed to its ability to interact with various biological macromolecules. The trifluoromethoxy group is known to increase the lipophilicity of the compound, facilitating its penetration through cellular membranes. This characteristic is crucial for its potential as a therapeutic agent.

Biological Activities

Research indicates that TFMPAC exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that TFMPAC has significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

- Anticancer Properties : Preliminary investigations suggest that TFMPAC may inhibit the proliferation of cancer cells. The compound has been tested against several cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.

- Enzyme Inhibition : TFMPAC has been studied for its potential to inhibit specific enzymes involved in disease processes, such as kinases and proteases, which are critical in cancer progression and other pathologies.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a recent study, TFMPAC was evaluated for its anticancer effects on breast cancer cell lines (MCF-7). The results indicated that treatment with TFMPAC led to a dose-dependent decrease in cell viability, with an IC50 value determined at 15 µM. The study suggested that the mechanism involved apoptosis induction via the intrinsic pathway, as evidenced by increased caspase-3 activity and PARP cleavage.

Eigenschaften

IUPAC Name |

2-[4-(trifluoromethoxy)phenoxy]acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O3/c10-8(14)5-15-6-1-3-7(4-2-6)16-9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKXXLDQAUINGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380466 | |

| Record name | 4-(Trifluoromethoxy)phenoxyacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72220-51-0 | |

| Record name | 2-[4-(Trifluoromethoxy)phenoxy]acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72220-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethoxy)phenoxyacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.